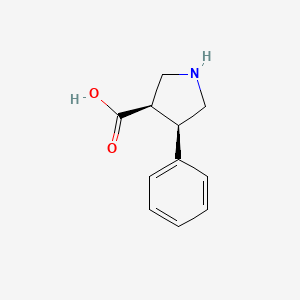
cis-4-Phenylpyrrolidine-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
cis-4-Phenylpyrrolidine-3-carboxylic acid is an organic compound with the molecular formula C11H13NO2 and a molecular weight of 191.23 g/mol . It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, which is widely used in medicinal chemistry due to its versatile biological activity .
Preparation Methods
The synthesis of cis-4-Phenylpyrrolidine-3-carboxylic acid typically involves the construction of the pyrrolidine ring followed by the introduction of the phenyl and carboxylic acid groups. One common synthetic route includes the cyclization of appropriate precursors under specific reaction conditions. Industrial production methods may involve the use of catalysts and optimized reaction conditions to increase yield and purity .
Chemical Reactions Analysis
cis-4-Phenylpyrrolidine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reagents and conditions used.
Scientific Research Applications
cis-4-Phenylpyrrolidine-3-carboxylic acid has various applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be used to study the effects of pyrrolidine derivatives on biological systems.
Industry: It can be used in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of cis-4-Phenylpyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring can enhance the binding affinity and selectivity of the compound for its target, leading to its biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
cis-4-Phenylpyrrolidine-3-carboxylic acid can be compared with other pyrrolidine derivatives, such as:
Pyrrolizines: These compounds have a fused pyrrolidine ring and exhibit different biological activities.
Pyrrolidine-2-one: This compound has a carbonyl group at the second position of the pyrrolidine ring.
Pyrrolidine-2,5-diones: These compounds have carbonyl groups at both the second and fifth positions of the pyrrolidine ring.
Prolinol: This compound has a hydroxyl group at the second position of the pyrrolidine ring. The uniqueness of this compound lies in its specific substitution pattern, which can lead to distinct biological activities and applications.
Biological Activity
Cis-4-Phenylpyrrolidine-3-carboxylic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by diverse research findings.
This compound is characterized by its unique stereochemistry, which influences its biological interactions. Its structure can be represented as follows:
where the phenyl group at position 4 and the carboxylic acid at position 3 are critical for its biological activity.
The mechanism of action of this compound primarily involves its interaction with various enzymes and receptors. It has been noted for its ability to act as an inhibitor of certain enzymes, which can modulate biochemical pathways related to neurological functions and other physiological processes.
Enzyme Inhibition
Research indicates that derivatives of pyrrolidine compounds, including this compound, exhibit inhibitory effects on enzymes such as BACE-1 (β-site amyloid precursor protein cleaving enzyme 1), which is implicated in Alzheimer's disease pathology. These compounds have shown sub-micromolar activity in inhibiting BACE-1, suggesting a potential therapeutic role in neurodegenerative diseases .
Antiepileptic Activity
Studies have demonstrated that certain pyrrolidine derivatives possess anticonvulsant properties. A case study highlighted the use of similar compounds in animal models, showing a significant reduction in seizure frequency, suggesting that this compound may also exhibit similar effects .
CNS Activity
The structural analogs of GABA (gamma-aminobutyric acid) have been linked to various central nervous system (CNS) activities. Research indicates that this compound may interact with GABA receptors, potentially leading to anxiolytic effects. This interaction is crucial for developing new treatments for anxiety disorders .
Data Table: Biological Activities of Related Compounds
Properties
Molecular Formula |
C11H13NO2 |
|---|---|
Molecular Weight |
191.23 g/mol |
IUPAC Name |
(3R,4R)-4-phenylpyrrolidine-3-carboxylic acid |
InChI |
InChI=1S/C11H13NO2/c13-11(14)10-7-12-6-9(10)8-4-2-1-3-5-8/h1-5,9-10,12H,6-7H2,(H,13,14)/t9-,10-/m0/s1 |
InChI Key |
XTJDGOQYFKHEJR-UWVGGRQHSA-N |
Isomeric SMILES |
C1[C@H]([C@H](CN1)C(=O)O)C2=CC=CC=C2 |
Canonical SMILES |
C1C(C(CN1)C(=O)O)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















